molecular formula C16H11Cl2NO B13717355 4,6-Dichloro-8-methoxy-2-phenylquinoline CAS No. 1189106-58-8

4,6-Dichloro-8-methoxy-2-phenylquinoline

Cat. No.: B13717355
CAS No.: 1189106-58-8
M. Wt: 304.2 g/mol
InChI Key: UKTYYLUJNKOOHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6-Dichloro-8-methoxy-2-phenylquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

4,6-Dichloro-8-methoxy-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4,6-Dichloro-8-methoxy-2-phenylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-8-methoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it can disrupt the function of microbial cell membranes, resulting in antimicrobial effects .

Comparison with Similar Compounds

4,6-Dichloro-8-methoxy-2-phenylquinoline can be compared with other similar compounds, such as:

    6-Methoxy-4-phenylquinoline: This compound has a similar structure but lacks the chlorine atoms at positions 4 and 6.

    2,4-Dichloro-8-methoxy-3-phenylquinoline: This compound has chlorine atoms at positions 2 and 4 and a methoxy group at position 8, similar to this compound.

Properties

CAS No.

1189106-58-8

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

4,6-dichloro-8-methoxy-2-phenylquinoline

InChI

InChI=1S/C16H11Cl2NO/c1-20-15-8-11(17)7-12-13(18)9-14(19-16(12)15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

UKTYYLUJNKOOHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl

Origin of Product

United States

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